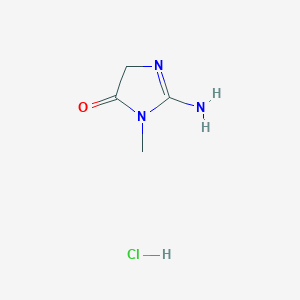

2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

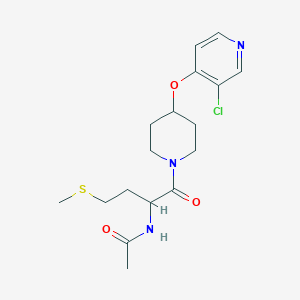

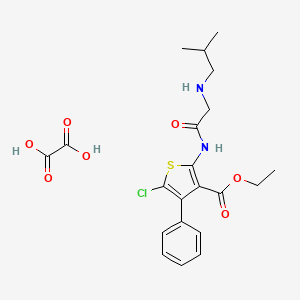

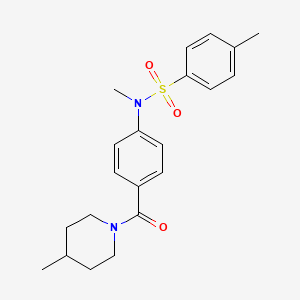

2-Imino-3-methylimidazolidin-4-one hydrochloride , also known as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride , is a heterocyclic compound with a five-membered ring structure. It contains two non-adjacent nitrogen atoms and a carbonyl group. This scaffold is significant due to its diverse applications in various fields, including natural products, medicine, and agriculture .

2.

Synthesis Analysis

The preparation of imidazol-4-ones dates back to 1907 when H. Finger first reported the synthesis of a (4H)-imidazol-4-one. Since then, several unique methodologies have been developed for producing imidazol-4-ones. These methodologies allow for the production of three distinct C5-substitution patterns. Researchers have explored various synthetic routes to access this heterocyclic scaffold, and ongoing progress continues to refine these methods .

3.

Molecular Structure Analysis

The molecular structure of 2-Imino-3-methylimidazolidin-4-one hydrochloride consists of a five-membered ring containing an imidazole moiety. The carbonyl group and the nitrogen atoms play crucial roles in its reactivity and biological activity. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential for understanding its structure and properties .

4.

Chemical Reactions Analysis

Imidazol-4-ones participate in various chemical reactions, including nucleophilic additions, cyclizations, and condensations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of derivatives with tailored properties. Researchers have explored their reactivity in the context of natural product synthesis and drug discovery .

5.

Wirkmechanismus

The specific mechanism of action for 2-Imino-3-methylimidazolidin-4-one hydrochloride depends on its context. In natural products, it may serve as a key intermediate or contribute to bioactivity. In medicinal chemistry, it could interact with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanisms in different applications .

Eigenschaften

IUPAC Name |

2-amino-1-methyl-4H-imidazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-3(8)2-6-4(7)5;/h2H2,1H3,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLTRQSLCKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793146.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2793150.png)

![4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol](/img/structure/B2793155.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2793156.png)

![6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2793162.png)

![3-Methyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2793163.png)